Germacrene D-4-ol

Larvicidal Activity Mosquito Control Vector Biology

Germacrene D-4-ol is a chiral, tertiary allylic alcohol belonging to the germacrane class of sesquiterpenoids, formally derived from the hydration of the exocyclic double bond of Germacrene D. It is characterized by the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1234973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermacrene D-4-ol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCCC(C=CC(CC1)C(C)C)(C)O
InChIInChI=1S/C15H26O/c1-12(2)14-8-7-13(3)6-5-10-15(4,16)11-9-14/h6,9,11-12,14,16H,5,7-8,10H2,1-4H3/b11-9+,13-6+
InChIKeyRHCTXHCNRLCYBN-BMCYRRRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Germacrene D-4-ol: A Chiral Germacrane Sesquiterpenoid for Research and Industrial Biocatalysis


Germacrene D-4-ol is a chiral, tertiary allylic alcohol belonging to the germacrane class of sesquiterpenoids, formally derived from the hydration of the exocyclic double bond of Germacrene D [1]. It is characterized by the molecular formula C15H26O and a molecular weight of 222.37 g/mol [2]. Naturally occurring as a plant metabolite found in the essential oils of numerous plant species [3], it is also produced via heterologous expression in engineered yeast systems and through engineered terpene synthases [4]. Its stereochemical configuration is a critical determinant of its biological activity, with the (+)-enantiomer being the product of specific synthases and the focus of much biological research [5].

Why Germacrene D-4-ol Cannot Be Interchanged with Its Closest Analogs


In scientific and industrial contexts, substituting Germacrene D-4-ol with its structurally similar analog Germacrene D or with other sesquiterpene alcohols like α-Cadinol is not viable due to significant differences in physicochemical properties, biological activity, and biosynthetic origin. As a tertiary alcohol, Germacrene D-4-ol exhibits substantially lower vapor pressure and higher aqueous solubility than its hydrocarbon precursor, Germacrene D, fundamentally altering its behavior in headspace analysis and biological assays [1]. Furthermore, the stereochemistry of the compound is crucial; the (+)-enantiomer of Germacrene D-4-ol is produced by a distinct synthase and has unique biological interactions [2]. Most critically, direct comparative studies reveal a wide performance gap, with Germacrene D-4-ol demonstrating up to 5.1 times greater potency in larvicidal assays and 5.1 times greater cytotoxicity compared to α-Cadinol [3][4]. These quantifiable differences underscore the necessity of sourcing the specific compound for reproducible research and targeted applications.

Quantitative Performance Evidence for Germacrene D-4-ol vs. Alternatives


Superior Larvicidal Potency of Germacrene D-4-ol Over α-Cadinol Against Major Mosquito Vectors

In a direct comparative study, Germacrene D-4-ol demonstrated a significantly higher larvicidal efficacy against three major mosquito vector species compared to α-Cadinol, a structurally related sesquiterpene alcohol also present in the same essential oil [1].

Larvicidal Activity Mosquito Control Vector Biology

Germacrene D-4-ol as a Major Component in Heterologous Cytotoxic Extracts with Superior Activity over α-Cadinol

In a study of heterologously expressed sesquiterpenoids, a yeast extract in which Germacrene D-4-ol was a major product exhibited potent and selective cytotoxicity against the MCF7 breast adenocarcinoma cell line. The IC50 of this Germacrene D-4-ol-containing fraction was markedly lower than that of purified α-Cadinol [1].

Cytotoxicity Cancer Research Natural Product Screening

Enzyme Engineering: Specific Mutations Drive High-Selectivity Germacrene D-4-ol Production

Rational design and directed evolution have been successfully employed to engineer the sesquiterpene synthase from cotton, (+)-δ-cadinene synthase, to alter its product profile. Specific mutations, such as L405H, re-route the enzyme's activity to favor Germacrene D-4-ol production over its native product, δ-cadinene [1].

Enzyme Engineering Biocatalysis Terpene Synthase Synthetic Biology

Essential Oil Antifungal Activity Correlates with Germacrene D-4-ol Content

Analysis of essential oils from Chenopodium species reveals that Germacrene D-4-ol is a key constituent (8.57% in C. botrys), and the oils exhibit dose-dependent antifungal activity against human pathogenic fungi [1]. While a direct comparison for the pure compound is lacking, the concentration range is well-defined.

Antifungal Activity Essential Oil Phytopathology Natural Fungicide

Potential Molecular Target Differentiation: Germacrene D-4-ol Docks with FtsZ

Molecular docking simulations suggest a unique mechanism of antimicrobial action for Germacrene D-4-ol. It was found to interact favorably with the binding pocket of FtsZ, a prokaryotic cytoskeleton protein essential for bacterial cell division, whereas its analog Germacrene D did not demonstrate this interaction [1].

Antimicrobial Mechanism Molecular Docking FtsZ Inhibitor Drug Discovery

Recommended Scientific and Industrial Applications for Germacrene D-4-ol


Lead Compound for Biorational Larvicide Development

Based on its superior larvicidal potency against three major mosquito vectors (LC50: 6.12-7.26 µg/mL) compared to the co-occurring sesquiterpene α-Cadinol (LC50: 10.27-12.28 µg/mL), Germacrene D-4-ol is a strong candidate for the development of novel, plant-derived mosquito control agents [1]. Researchers in vector biology and agrochemical discovery should prioritize this compound for structure-activity relationship (SAR) studies and formulation development.

Target Compound for Synthetic Biology and Metabolic Engineering

The existence of a specific, engineerable (+)-germacrene D-4-ol synthase [1] and the successful heterologous production in yeast [2] make this compound an ideal target for synthetic biology programs. Industrial biotechnologists can leverage engineered strains for scalable, fermentation-based production of this high-value sesquiterpenoid, bypassing the low yields and variability of plant extraction.

Bioassay-Guided Fractionation Standard for Cytotoxic Extracts

Given that extracts rich in Germacrene D-4-ol exhibit potent cytotoxicity (IC50 = 3.5 µg/mL against MCF7 cells), which is 5.1 times more active than the related α-Cadinol [1], this compound should be used as a reference standard in bioassay-guided fractionation of natural product extracts. This enables researchers to efficiently isolate and identify the active principles responsible for observed anticancer activity in complex plant or fungal matrices.

Probe for FtsZ-Targeting Antimicrobial Research

In silico evidence shows Germacrene D-4-ol, but not its analog Germacrene D, interacts with the essential bacterial cell division protein FtsZ [1]. This differential interaction makes Germacrene D-4-ol a valuable chemical probe for microbiology research aimed at validating FtsZ as a therapeutic target or for exploring the mechanisms of antimicrobial activity in essential oils.

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